

Technical Support Center: 4-Methylamphetamine (4-MA) In Vivo Studies

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Compound of Interest

Compound Name: 4-Methylamphetamine, (+)-

Cat. No.: B15182165

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This guide provides essential information, troubleshooting advice, and standardized protocols for researchers conducting in vivo studies with 4-Methylamphetamine (4-MA). Given the limited published data specifically for 4-MA, this document incorporates data from structurally and pharmacologically related compounds, such as methamphetamine (MA) and mephedrone (4-MMC), to provide practical guidance. All new studies should begin with pilot dose-response experiments to establish safe and effective ranges.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylamphetamine (4-MA) and its primary mechanism of action?

4-Methylamphetamine (4-MA) is a synthetic stimulant and anorectic drug belonging to the amphetamine family.[1] Its primary mechanism involves acting as a potent releasing agent for serotonin, norepinephrine, and dopamine by targeting their respective transporters.[1] In vivo microdialysis studies in rats have shown that 4-MA is particularly potent at elevating extracellular serotonin levels (approximately 18 times baseline) relative to dopamine (around 5 times baseline).[1] Furthermore, it is a more potent inhibitor of monoamine oxidase (MAO) than amphetamine, which contributes to elevated levels of these neurotransmitters, especially serotonin.[2]

Q2: What are the common routes of administration for 4-MA in animal models?

While human users have reported oral, intranasal, and intravenous routes, the most common and controlled route for preclinical in vivo research is parenteral injection.[2] Intraperitoneal (IP)

injection is frequently used in rodent studies for systemic administration of similar compounds. [3][4] Intravenous (IV) administration can also be used for pharmacokinetic studies where rapid and complete bioavailability is required. [5] The choice of route will significantly impact the pharmacokinetic profile. [6]

Q3: How should 4-MA be prepared for in vivo administration?

For parenteral routes, 4-MA, typically available as a hydrochloride salt, should be dissolved in a sterile, isotonic vehicle.

- Vehicle: Sterile 0.9% saline is the standard vehicle.
- Solubility: If solubility issues arise, small amounts of a co-solvent like Tween 80 or DMSO may be considered, but the final concentration of the co-solvent should be minimized and tested in a vehicle-only control group to ensure it does not produce confounding effects.
- Preparation: Always prepare fresh solutions on the day of the experiment. Filter the solution through a 0.22 μm syringe filter into a sterile vial before injection to ensure sterility and remove any particulates.

Q4: What is a recommended starting dose for 4-MA in rodent studies?

Specific, peer-reviewed dose recommendations for 4-MA are scarce. Therefore, dosing should be extrapolated cautiously from related compounds and confirmed with pilot studies.

- Methamphetamine (MA) studies in mice have used doses between 1-5 mg/kg (IP) to study locomotor effects. [4][7]
- Mephedrone (4-MMC) studies in rats have used 1-3 mg/kg for drug discrimination and 10 mg/kg (IV) or 30-60 mg/kg (oral) for pharmacokinetic analyses. [5][8]

Based on this, a conservative starting dose for a pilot study in mice or rats could be in the range of 0.5 - 1.0 mg/kg (IP). A dose-escalation study is critical to identify the optimal dose that yields the desired pharmacodynamic effect without significant toxicity.

Q5: What are the potential toxic effects of 4-MA and how can they be monitored?

4-MA has a median lethal dose (LD50) similar to amphetamine, but this can vary depending on the animal model and administration route.[2] The primary concern is its potent serotonergic activity, which, especially when combined with dopaminergic effects, can increase toxicity.[9]

- **Signs of Acute Toxicity:** Monitor animals closely for signs of serotonin syndrome (e.g., tremors, hyperthermia, autonomic instability), stereotypy (repetitive, compulsive behaviors), seizures, and excessive agitation.
- **Monitoring:** Key parameters to monitor include body temperature, body weight, general clinical signs (e.g., posture, grooming), and behavioral changes. For higher doses or chronic studies, cardiovascular monitoring (heart rate, blood pressure) may be warranted.[6]

Data Summary Tables

Table 1: Pharmacological Profile of 4-Methylamphetamine (4-MA)

Parameter	Description	Reference
Drug Class	Substituted Amphetamine, Stimulant, Anorectic	[1]
Mechanism	Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)	[1]
Primary Target	Monoamine Transporters (SERT, NET, DAT)	[1]
Key Feature	Potent serotonin releaser (~18x baseline) vs. dopamine (~5x baseline) in rats.	[1]
Other Activity	Inhibits Monoamine Oxidase (MAO), more potently than amphetamine.	[2]
Reported Effects	Stimulant, anorectic, "LSD-like" effects in some animal models.	[2]

Table 2: Example In Vivo Dosing of Related Compounds in Rodents

Compound	Species	Dose Range	Route	Observed Effect / Study Type	Reference
Methamphetamine	Mouse	1 - 2 mg/kg	IP	Locomotor sensitization	[7]
Methamphetamine	Mouse	5 mg/kg	IP	Locomotor de-sensitization	[7]
Methamphetamine	Mouse	1-4 mg/kg (escalating)	IP	Chronic tolerance model	
Mephedrone (4-MMC)	Rat	1 - 3 mg/kg	IP	Drug discrimination	[8]
Mephedrone (4-MMC)	Rat	10 mg/kg	IV	Pharmacokinetics	[5]
Mephedrone (4-MMC)	Rat	30 - 60 mg/kg	Oral	Pharmacokinetics	[5]

Experimental Protocols

Protocol 1: Pilot Dose-Response Study for 4-MA in Mice

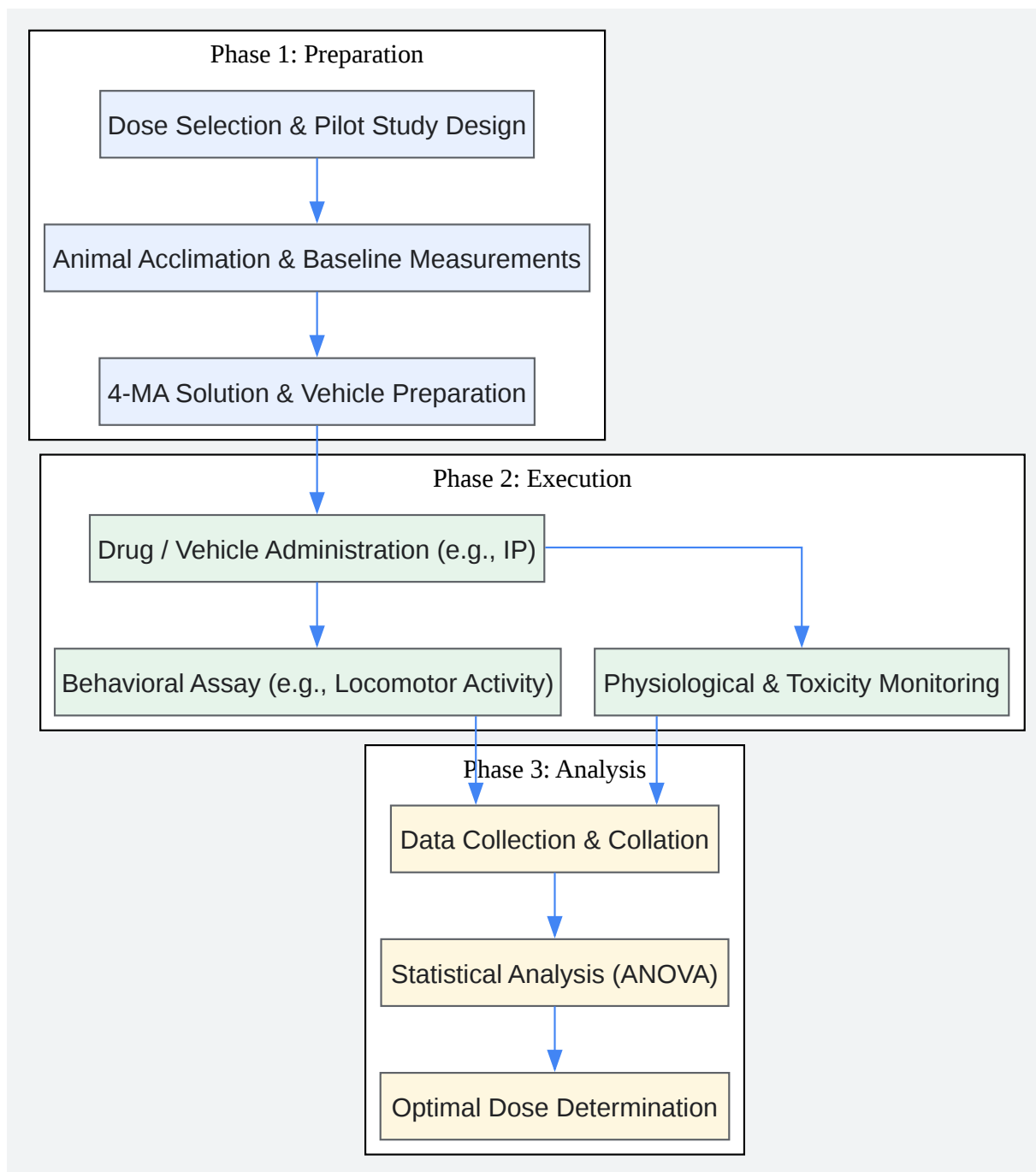
This protocol outlines a procedure to determine the effective and tolerated dose of 4-MA for a behavioral outcome (e.g., locomotor activity).

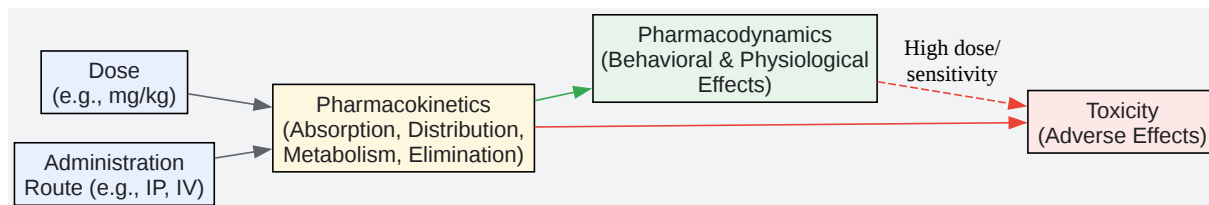
- Animals: Use adult male or female mice (e.g., C57BL/6), aged 8-10 weeks. Acclimate animals to the facility for at least one week before the experiment.
- Drug Preparation:
 - Prepare a stock solution of 4-MA hydrochloride in sterile 0.9% saline.

- Create serial dilutions to achieve final injection concentrations for doses of 0.5, 1.0, 2.5, and 5.0 mg/kg.
- Prepare a vehicle-only control (0.9% saline).
- Ensure all solutions are sterile-filtered (0.22 µm filter).
- Experimental Groups (n=8 per group):
 - Group 1: Vehicle (Saline)
 - Group 2: 0.5 mg/kg 4-MA
 - Group 3: 1.0 mg/kg 4-MA
 - Group 4: 2.5 mg/kg 4-MA
 - Group 5: 5.0 mg/kg 4-MA
- Procedure:
 - Habituate mice to the locomotor activity chambers for 30-60 minutes.
 - Administer the assigned dose via intraperitoneal (IP) injection at a volume of 10 mL/kg.
 - Immediately return the animal to the activity chamber and record locomotor activity (e.g., distance traveled, rearing) for at least 2 hours.
- Monitoring and Data Collection:
 - Record locomotor data in 5-minute bins.
 - Observe animals for any signs of toxicity (as listed in FAQ #5) at 15, 30, 60, and 120 minutes post-injection.
 - Record core body temperature before injection and at 60 minutes post-injection.
- Data Analysis:

- Analyze locomotor data using a two-way ANOVA (Treatment x Time).
- Compare toxicity scores and temperature changes using a one-way ANOVA or Kruskal-Wallis test.
- Determine the dose that produces a significant behavioral effect without inducing severe adverse reactions. This will be the working dose for subsequent experiments.

Visualizations





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